molecular formula C13H12N2O2 B573049 Methyl 3-(4-aminopyridin-3-yl)benzoate CAS No. 1258608-59-1

Methyl 3-(4-aminopyridin-3-yl)benzoate

Cat. No.: B573049
CAS No.: 1258608-59-1
M. Wt: 228.251
InChI Key: VXFRLCKLOVCKIJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminopyridin-3-yl)benzoate: is an organic compound with the molecular formula C13H12N2O2 . It is a derivative of benzoic acid and pyridine, featuring an ester functional group and an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminopyridin-3-yl)benzoate typically involves the esterification of 3-(4-aminopyridin-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-aminopyridin-3-yl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(4-aminopyridin-3-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the development of probes or inhibitors for specific biological targets.

Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties for various applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminopyridin-3-yl)benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • Methyl 3-(4-nitropyridin-3-yl)benzoate
  • Methyl 3-(4-hydroxypyridin-3-yl)benzoate
  • Methyl 3-(4-methylpyridin-3-yl)benzoate

Comparison: Methyl 3-(4-aminopyridin-3-yl)benzoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methyl analogs, the amino derivative may exhibit different pharmacological properties and synthetic utility. The amino group can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(4-aminopyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-8-15-6-5-12(11)14/h2-8H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRLCKLOVCKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745249
Record name Methyl 3-(4-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258608-59-1
Record name Benzoic acid, 3-(4-amino-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258608-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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